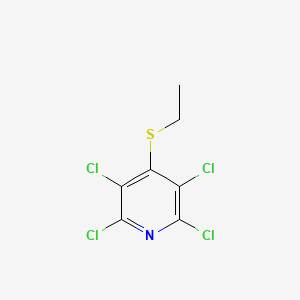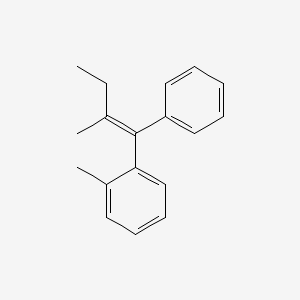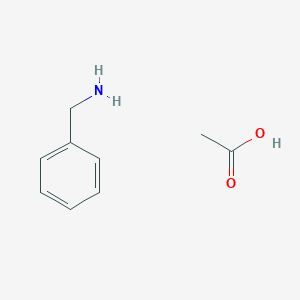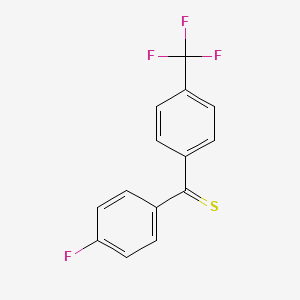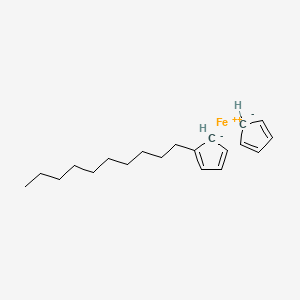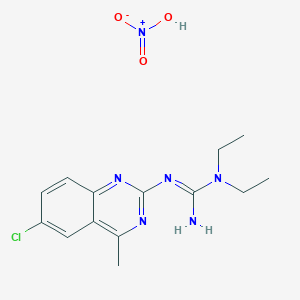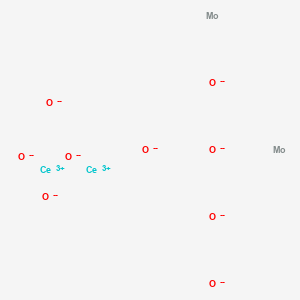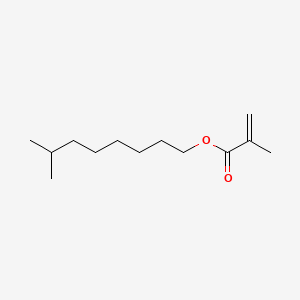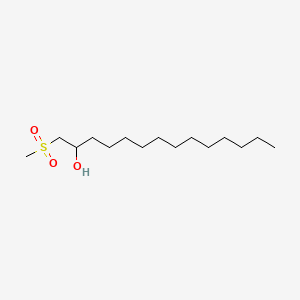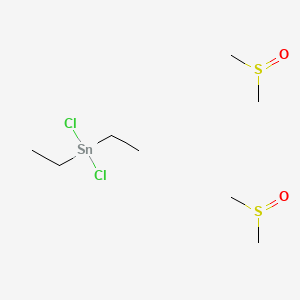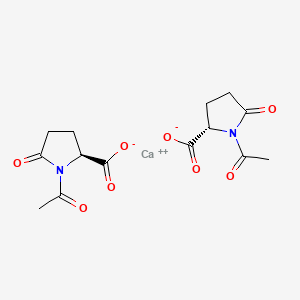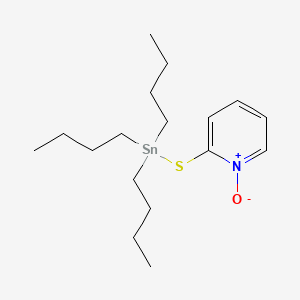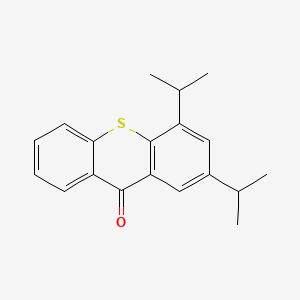
2,4-Bis(isopropyl)-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(isopropyl)-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. Thioxanthones are known for their photochemical properties and are widely used as photoinitiators in various industrial applications. The compound’s structure consists of a thioxanthone core with two isopropyl groups attached at the 2 and 4 positions, enhancing its photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one typically involves the Friedel-Crafts acylation of thioxanthone with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Starting Materials: Thioxanthone, isopropyl chloride, aluminum chloride.
Reaction Conditions: Anhydrous conditions, typically at a temperature range of 0-5°C.
Procedure: Thioxanthone is dissolved in a suitable solvent like dichloromethane. Isopropyl chloride is added dropwise, followed by the addition of aluminum chloride. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(isopropyl)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using corresponding reagents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted thioxanthones with diverse functional groups.
Scientific Research Applications
2,4-Bis(isopropyl)-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and inks.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: Employed in the manufacturing of photostabilizers and UV absorbers for plastics and other materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(isopropyl)-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomers and forming polymer chains. In biological systems, the compound’s photodynamic properties enable it to produce reactive oxygen species that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound, lacking the isopropyl groups, with similar photochemical properties but lower efficiency.
2-Isopropylthioxanthone: A mono-substituted derivative with intermediate properties between thioxanthone and 2,4-Bis(isopropyl)-9H-thioxanthen-9-one.
4-Isopropylthioxanthone: Another mono-substituted derivative with distinct photophysical characteristics.
Uniqueness
This compound is unique due to its enhanced photophysical properties, making it a more efficient photoinitiator compared to its mono-substituted counterparts. The presence of two isopropyl groups increases its solubility in organic solvents and improves its overall performance in industrial applications.
Properties
CAS No. |
79044-56-7 |
|---|---|
Molecular Formula |
C19H20OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,4-di(propan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20OS/c1-11(2)13-9-15(12(3)4)19-16(10-13)18(20)14-7-5-6-8-17(14)21-19/h5-12H,1-4H3 |
InChI Key |
BRKORVYTKKLNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)C(C)C)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


